3-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one
Overview
Description
3-Amino-1-(1-oxa-9-azaspiro[55]undecan-9-yl)propan-1-one is a chemical compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic structure. Subsequent functionalization introduces the amino and ketone groups.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ketone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents are iron (Fe) and hydrogen (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted ketones and amides.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its spirocyclic structure is valuable in the design of new chemical entities.
Biology: In biological research, 3-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one may be used to study enzyme inhibition or as a probe in biochemical assays.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic agents.
Industry: In industry, this compound can be used in the manufacture of specialty chemicals, pharmaceuticals, and advanced materials.
Mechanism of Action
The mechanism by which 3-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific target.
Comparison with Similar Compounds
3-Oxa-9-azaspiro[5.5]undecane
1-oxa-9-azaspiro[5.5]undecane derivatives
Uniqueness: 3-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical properties and reactivity compared to similar compounds.
This comprehensive overview highlights the significance of 3-Amino-1-(1-oxa-9-azaspiro[55]undecan-9-yl)propan-1-one in scientific research and its potential applications across various fields
Properties
IUPAC Name |
3-amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c13-7-3-11(15)14-8-5-12(6-9-14)4-1-2-10-16-12/h1-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WABHTHQVNGTRSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCN(CC2)C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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